6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide
Overview
Description
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and an imino group at the 2nd position in the chromene ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate alkynes or alkenes under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be introduced by reacting the chlorinated chromene with an appropriate amine, such as propylamine, under mild conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-imino-2H-chromene-3-carboxamide: A closely related compound with similar structural features.
2-(phenylimino)-2H-chromene-3-carboxamide: Another chromene derivative with a phenyl group instead of a propyl group.
Uniqueness
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide is unique due to the presence of the propyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs. The combination of the chlorine atom and the imino group in the chromene ring structure also contributes to its unique properties.
Properties
IUPAC Name |
6-chloro-2-imino-N-propylchromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-5-16-13(17)10-7-8-6-9(14)3-4-11(8)18-12(10)15/h3-4,6-7,15H,2,5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQNQLISIUDLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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